

# An In-depth Technical Guide to the Physical and Chemical Properties of Roemerine

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## Compound of Interest

Compound Name: Roemerine

Cat. No.: B1679503

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## Introduction

**Roemerine** is a naturally occurring aporphine alkaloid found in various plant species, including those from the Papaver, Annona, and Nelumbo genera.[1][2][3] As an isoquinoline alkaloid, it possesses a characteristic tetracyclic ring structure.[1] **Roemerine** has garnered significant interest within the scientific community due to its diverse and potent biological activities. These include, but are not limited to, antibacterial, antifungal, antiprotozoal, and anticancer properties.[2][4][5] Furthermore, it has been shown to reverse multidrug resistance in cancer cells and exhibits neuroactive effects, making it a promising lead compound for drug discovery and development.[2][6][7]

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Roemerine**, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

## Physical and Chemical Properties

The fundamental physicochemical properties of **Roemerine** are summarized below. These characteristics are crucial for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Reference(s)
Molecular Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>2</sub>	[1][6][8]
Molecular Weight	279.33 g/mol	[1][8][9]
CAS Number	548-08-3	[1][2][8]
Appearance	Solid powder	[9]
Melting Point	102-103 °C	[6]
Boiling Point	424.0 ± 34.0 °C (Predicted)	[6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2][4][9]
Water Solubility (logS)	-5.09 (Calculated)	[10]
Octanol/Water Partition Coefficient (logP)	3.167 (Crippen Calculated)	[10]
Stability	Store dry and dark. Stable for >3 years at -20°C.	[9]

## Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of **Roemerine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following <sup>1</sup>H and <sup>13</sup>C NMR data were recorded in CDCl<sub>3</sub> at 400 MHz and 100 MHz, respectively.[11]

<sup>1</sup> H NMR Data	<sup>13</sup> C NMR Data
Chemical Shift (δ) ppm	Assignment
8.06 (1H, d, J=8.0 Hz)	H-11
7.22-7.34 (3H, m)	H-8, 9, 10
6.56 (1H, s)	H-3
6.06 (1H, s)	–CH <sub>2</sub> O–
5.93 (1H, s)	–CH <sub>2</sub> O–
2.56 (3H, s)	N–CH <sub>3</sub>
2.44 (1H, s)	H-6a

## Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): Shows a prominent protonated molecular ion peak [M+H]<sup>+</sup> at m/z 280.[\[11\]](#)
- GC-MS: The mass spectrum exhibits a molecular ion peak at m/z 279, with other significant fragments observed.[\[1\]](#)

## UV-Visible Spectroscopy

- λ<sub>max</sub>: 230, 272 nm.[\[2\]](#)

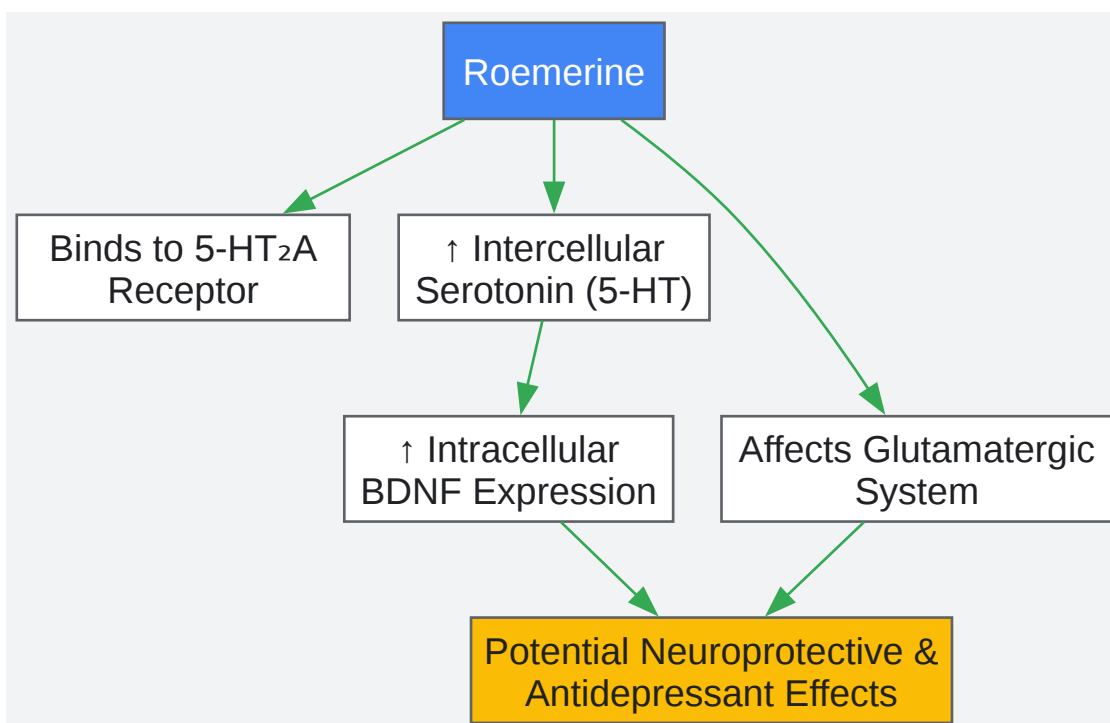
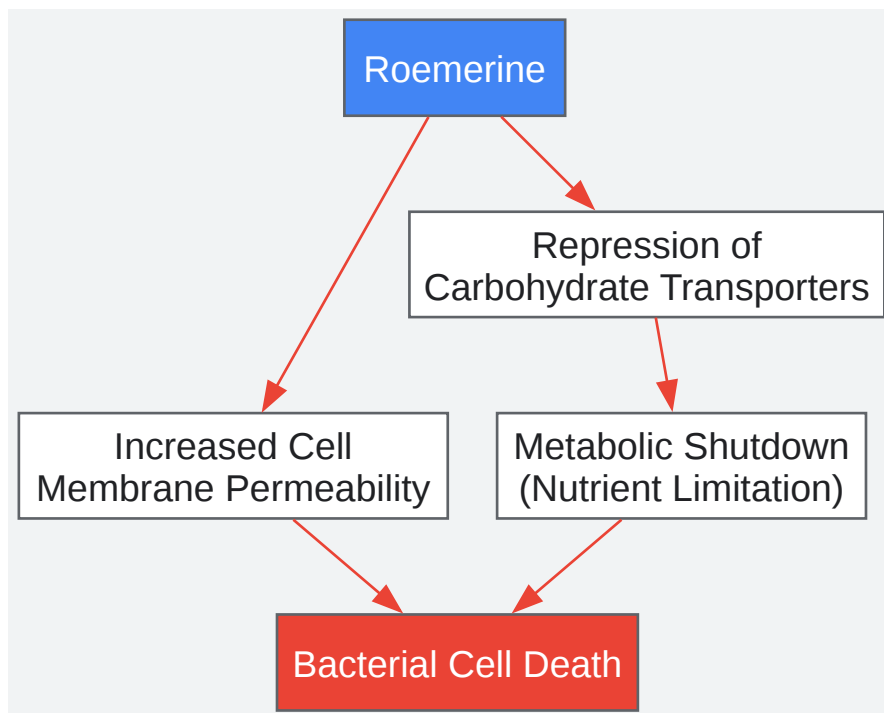
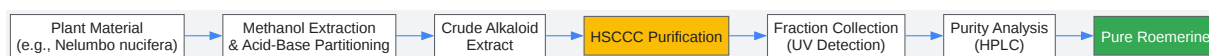
## Experimental Protocols

### Isolation and Purification by HSCCC

High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid chromatography technique for separating and purifying natural products like **Roemerine** from crude plant extracts.[\[11\]](#)

Methodology:

- **Sample Preparation:** A crude alkaloid extract is obtained from the plant material (e.g., leaves of *Nelumbo nucifera*) via solvent extraction (e.g., methanol), followed by acid-base partitioning to enrich the alkaloid fraction.[3][11]
- **Solvent System Selection:** A two-phase solvent system is selected. A reported effective system is composed of n-hexane-ethyl acetate-methanol-acetonitrile-water at a volume ratio of (5:3:3:2.5:5).[11] The phases are thoroughly mixed and allowed to separate before use.
- **HSCCC Operation:**
  - The coiled column of the HSCCC instrument is filled entirely with the stationary phase (the more polar lower phase in this system).
  - The apparatus is then rotated at a high speed (e.g., 800-1000 rpm).
  - The mobile phase (the less polar upper phase) is pumped through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
  - Once hydrodynamic equilibrium is reached, the crude sample, dissolved in a small volume of the biphasic solvent system, is injected.
- **Fraction Collection & Analysis:** The effluent from the column outlet is continuously monitored with a UV detector (e.g., at 254 nm). Fractions are collected based on the resulting chromatogram. The purity of **Roemerine** in the collected fractions is then assessed by HPLC.



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